Formyl-l-lysine - 19729-28-3

Formyl-l-lysine

Catalog Number: EVT-6440063
CAS Number: 19729-28-3
Molecular Formula: C7H14N2O3
Molecular Weight: 174.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N(6)-formyl-L-lysine is synthesized through the reaction of L-lysine with formaldehyde, a process that can occur under physiological conditions or be facilitated in laboratory settings. It is found naturally in certain proteins, particularly histones, where it arises as a secondary modification due to oxidative stress and other cellular processes.

Classification

Formyl-L-lysine is classified as an amino acid derivative and falls under the category of post-translational modifications. It is particularly relevant in studies of epigenetics and protein function due to its role in modifying histone proteins and influencing chromatin structure.

Synthesis Analysis

Methods

The synthesis of N(6)-formyl-L-lysine can be achieved through several methods, primarily involving the reaction between L-lysine and formaldehyde. This reaction can be catalyzed by various agents to enhance yield and selectivity.

Technical Details:

  1. Direct Reaction: L-lysine is mixed with formaldehyde in an aqueous solution, often under acidic conditions to promote the formation of the formyl group.
  2. Controlled Conditions: The reaction parameters such as temperature, pH, and concentration are carefully controlled to optimize the yield of N(6)-formyl-L-lysine while minimizing side reactions.
  3. Purification: Post-synthesis, the product is purified using techniques like chromatography to isolate N(6)-formyl-L-lysine from unreacted starting materials and byproducts.
Molecular Structure Analysis

Structure

N(6)-formyl-L-lysine has a molecular formula of C7_{7}H14_{14}N2_{2}O and features a formyl group (–CHO) attached to the nitrogen atom at position six of the lysine side chain.

Chemical Reactions Analysis

Reactions

N(6)-formyl-L-lysine participates in various biochemical reactions, particularly those involved in protein modifications.

Technical Details:

  1. Formation of Schiff Bases: N(6)-formyl-L-lysine can react with primary amines to form stable Schiff bases, which are important intermediates in biochemical pathways.
  2. Post-translational Modifications: It acts as a modifying agent for histone proteins, impacting gene regulation by altering chromatin structure.
  3. Reactivity with Other Functional Groups: The formyl group can undergo further reactions such as reduction or oxidation, making it versatile in synthetic chemistry .
Mechanism of Action

Process

The mechanism by which N(6)-formyl-L-lysine exerts its effects primarily involves its incorporation into histone proteins.

  1. Target Interaction: It targets nuclear proteins, particularly histones, leading to modifications that affect chromatin dynamics.
  2. Biochemical Pathways: The incorporation of N(6)-formyl-L-lysine into histones influences epigenetic mechanisms that regulate gene expression by altering chromatin accessibility.

Data

Studies have shown that N(6)-formyl-L-lysine can interfere with other post-translational modifications like acetylation and methylation, thereby playing a role in cellular responses to oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and other polar solvents due to its ionic nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can be reactive under certain chemical environments.
  • pH Sensitivity: The reactivity may vary with pH; acidic or basic conditions can influence its stability and reactivity patterns.
Applications

Scientific Uses

N(6)-formyl-L-lysine has notable applications in various scientific fields:

  1. Epigenetic Research: Its role as a post-translational modification makes it crucial for studies on gene regulation and chromatin dynamics.
  2. Food Chemistry: It has been quantified in food products resulting from the Maillard reaction, highlighting its relevance in nutritional studies.
  3. Biomarker Development: Due to its presence in modified proteins during oxidative stress, it serves as a potential biomarker for cellular damage related to various diseases.
Introduction to Lysine Formylation in Post-Translational Modifications

Overview of Post-Translational Modifications (PTMs) in Eukaryotic Systems

Post-translational modifications (PTMs) represent a fundamental layer of proteomic complexity, enabling dynamic regulation of protein function, localization, stability, and interactions without altering the primary amino acid sequence. In eukaryotic systems, over 200 distinct PTMs have been characterized, with lysine residues serving as major substrates due to the reactivity of their ε-amino group. Among these modifications, acetylation, methylation, ubiquitination, and phosphorylation have been extensively studied for their roles in cellular signaling, epigenetic regulation, and disease pathogenesis. Lysine residues undergo diverse acylations, differing in the size and chemical properties of the modifying group, which profoundly influences their effects on chromatin structure, DNA-protein interactions, and transcriptional activity. The emergence of high-resolution mass spectrometry has revolutionized PTM discovery, enabling identification of even low-abundance modifications like formylation through precise mass measurements capable of distinguishing near-isobaric modifications such as trimethylation (+42.046 Da) versus acetylation (+42.010 Da) versus formylation (+27.995 Da) [1] [7]. This technological advancement has revealed an unexpected complexity in the histone code, where multiple competing modifications can occur at the same lysine residue, suggesting intricate regulatory mechanisms governing functional outcomes.

Historical Discovery and Significance of Nε-Formyllysine in Chromatin Biology

Nε-Formyllysine (fLys) represents a relatively recent addition to the repertoire of known lysine PTMs. Initially discovered in histone proteins through meticulous mass spectrometric analyses, this modification was first mapped in core histones (H2A, H2B, H3, H4) and linker histone H1 isolated from mammalian cells and tissues [2] [6]. Unlike enzymatic formylation occurring in prokaryotes (e.g., N-formylmethionine in protein synthesis initiation), eukaryotic lysine formylation was found to arise predominantly through non-enzymatic mechanisms involving DNA damage. Specifically, Jiang et al. demonstrated that 3'-formylphosphate residues generated by 5'-oxidation of deoxyribose in DNA react with the nucleophilic ε-amino group of proximal lysine residues in chromosomal proteins [2] [6]. This reaction occurs due to the spatial proximity of histones to DNA, making them primary targets.

The biological significance of Nε-formyllysine stems from several key observations:

  • Abundance and Stress Response: In human lymphoblastoid cells, formylation affects approximately 0.1% of all lysines in acid-soluble chromatin proteins, increasing several-fold under oxidative stress conditions [2].
  • Evolutionary Conservation: Formylation sites are conserved across species and detected in various mammalian tissues (liver) and cell lines (MCF7, HeLa, A549), confirming their biological relevance beyond artifact [2] [8].
  • Functional Sites: In histones, formylation targets residues critically involved in nucleosome organization and DNA binding. For example, in linker histone H1 and high-mobility group (HMG) proteins, formylation occurs at lysines essential for DNA binding, suggesting potential functional interference [2] [6].
  • Chromatin Implications: As a relatively abundant modification reaching levels comparable to prominent histone marks, formylation may contribute to epigenetic deregulation, potentially linking oxidative DNA damage to heritable changes in chromatin function and disease states like cancer [2] [8].

Table 1: Key Characteristics of Nε-Formyllysine in Chromatin Proteins

PropertyDetailsDetection Method
Chemical FormulaAddition of -CHO group (mass shift +27.995 Da)High-resolution MS (Orbitrap)
Primary LocationNucleosomal core histones (tails/globular domains); linker histones; HMG proteinsLC-MS/MS with ETD fragmentation
Biological TriggerOxidative DNA damage (3'-formylphosphate intermediates)Stress experiments + MS quantification
Abundance~0.1% of lysines in chromatin proteins; increases 3-5x under oxidative stressIsotopic labeling + MS
Conserved Sites (Examples)H1: K34, K85, K168; H3: K4, K9, K18, K23, K27; H2B: K12, K15, K20, K116Cross-species MS comparison

Comparative Analysis of Lysine Formylation with Acetylation and Methylation

Nε-Formyllysine presents a fascinating case of chemical mimicry and interference within the PTM landscape due to its structural and electronic similarities to the well-established modifications lysine acetylation and methylation. Understanding these parallels and distinctions is crucial for elucidating formylation's biological impact:

Table 2: Comparative Analysis of Lysine Formylation, Acetylation, and Methylation

PropertyFormylationAcetylationMethylation
Chemical GroupFormyl (-CHO)Acetyl (-COCH₃)Methyl (-CH₃; mono/di/tri)
Mass Shift (Da)+27.995+42.010+14.016 (mono), +28.031 (di), +42.046 (tri)
Charge AlterationNeutralizes +1 chargeNeutralizes +1 chargePreserves +1 charge (mono/di); neutralizes (tri)
Enzymatic ControlPrimarily non-enzymatic (DNA damage)Enzymatic (KATs/HDACs)Enzymatic (KMTs/KDMs)
ReversibilityPoorly reversible (no known deformylases)Highly reversibleReversible (for mono/di)
Functional ConsequenceBlocks canonical modifications; disrupts charge-mediated DNA bindingNeutralizes charge; promotes open chromatinCharge-dependent effector recruitment
Genomic AssociationDamage sites; heterochromatin boundariesActive promoters/enhancersVariable (activation/repression)
Detection ChallengeDistinguishing from acetylation/methylationDistinguishing from trimethylationDistinguishing degrees/from acetylation
  • Chemical Similarity, Functional Divergence: The formyl group (-CHO) is the smallest acyl modification, differing from acetylation (-COCH₃) by 14 Da and a hydrogen atom versus a methyl group. Despite this similarity, formylation lacks dedicated writer/eraser enzymes, arising instead through chemical damage. This non-enzymatic origin contrasts sharply with the tightly regulated enzymatic cascades controlling acetylation (KATs/HDACs) and methylation (KMTs/KDMs) [2] [6].

  • Steric and Electrostatic Effects: While both formylation and acetylation neutralize the positive charge on lysine, thereby disrupting electrostatic interactions with DNA phosphate backbones, the smaller size of the formyl group may allow deeper penetration or altered conformations in DNA-binding domains. Methylation preserves the positive charge (except for trimethylation) and adds steric bulk, enabling specific recruitment of reader domains (e.g., chromodomains binding methylated H3K9) [3] [4]. Computational studies suggest that "alternative" lysines capable of switching between methylation and acetylation (e.g., H3K9, H3K27) are preferential formylation targets, potentially serving as molecular "switches" where formylation blocks canonical PTM pathways [3] [8].

  • Competition and Cross-talk: Mass spectrometry studies reveal that formylation occurs at residues known to be acetylated or methylated in histones (e.g., H3K9, H3K27, H4K20). Formylation's addition may physically block these modifications due to:

  • Steric hindrance: Preventing methyltransferase/acetyltransferase access.
  • Charge elimination: Removing the target nucleophile (ε-NH₂) required for enzymatic modification.
  • Altered protein dynamics: Changing local histone tail conformation.This competition is exemplified at the dihydrofolate reductase (DHFR) promoter, where the balance between H3K9 methylation (repressive) and acetylation (activating) governs G0 to G1/S transition. Formylation could disrupt this equilibrium by preventing both modifications, potentially deregulating cell cycle genes [4] [8].
  • Detection and Discrimination Challenges: Mass spectrometric differentiation requires high-resolution instruments (resolving power >50,000) due to small mass differences:
  • Formylation (+27.995 Da) vs. dimethylation (+28.031 Da): Δm = 0.036 Da
  • Formylation vs. acetylation: Δm = 14.015 DaElectron Transfer Dissociation (ETD) fragmentation preserves labile modifications, allowing site-specific localization. Computational predictors (e.g., PLF_SVM, Formator) leverage features like sequence conservation, solvent accessibility, and amino acid composition to distinguish formylation sites from acetylated/methylated ones with >90% accuracy [5] [8]. These tools reveal formylation sites are enriched in ordered secondary structures (α-helices, β-sheets) within DNA-binding domains, contrasting with methylation's preference for disordered regions [3] [5].

Properties

CAS Number

19729-28-3

Product Name

Formyl-l-lysine

IUPAC Name

(2S)-6-amino-2-formamidohexanoic acid

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C7H14N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

LIEIRDDOGFQXEH-LURJTMIESA-N

SMILES

C(CCN)CC(C(=O)O)NC=O

Canonical SMILES

C(CCN)CC(C(=O)O)NC=O

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC=O

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